molecular formula C12H13N3O2 B5346537 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione

5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione

Cat. No. B5346537
M. Wt: 231.25 g/mol
InChI Key: KLVRHZIOWMWJOC-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione, also known as DMABI or EMD 57283, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imidazolidinedione derivatives and has a molecular formula of C12H14N4O2.

Scientific Research Applications

5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. One of the main applications of this compound is as a fluorescent probe for detecting amyloid-beta (Aβ) aggregates in Alzheimer's disease. This compound has been shown to bind selectively to Aβ aggregates and emit a strong fluorescence signal, making it a useful tool for studying the pathogenesis of Alzheimer's disease.
This compound has also been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment method that involves the use of photosensitizing agents and light to induce cell death in cancer cells. This compound has been shown to have high photodynamic activity and low dark toxicity, making it a promising candidate for PDT.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. In the case of Aβ aggregates, this compound is thought to bind to the beta-sheet structure of Aβ and disrupt its aggregation, leading to a decrease in toxicity. In the case of PDT, this compound is thought to generate reactive oxygen species (ROS) upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and good biocompatibility in vitro and in vivo studies. In addition, this compound has been shown to have good stability and solubility in aqueous solutions, making it suitable for use in biological systems. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione is its high selectivity and sensitivity for detecting Aβ aggregates, making it a useful tool for studying Alzheimer's disease. In addition, this compound has good photodynamic activity and low dark toxicity, making it a promising candidate for PDT. However, this compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for fluorescence imaging and PDT.

Future Directions

There are several future directions for research on 5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione. One area of interest is the development of new fluorescent probes based on this compound for detecting other protein aggregates involved in neurodegenerative diseases. Another area of interest is the optimization of this compound as a photosensitizer for PDT, including the development of new formulations and delivery methods. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and other scientific research fields.

Synthesis Methods

5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with 2,4-thiazolidinedione in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a moderate temperature for several hours. The resulting product is then purified by recrystallization or chromatography to obtain pure this compound.

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVRHZIOWMWJOC-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10040-87-6
Record name NSC269026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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